Fmoc-(R)-3-Amino-3-(3-hydroxyphenyl)-propionic acid Fmoc-(R)-3-Amino-3-(3-hydroxyphenyl)-propionic acid
Brand Name: Vulcanchem
CAS No.: 284492-16-6
VCID: VC17950933
InChI: InChI=1S/C24H21NO5/c26-16-7-5-6-15(12-16)22(13-23(27)28)25-24(29)30-14-21-19-10-3-1-8-17(19)18-9-2-4-11-20(18)21/h1-12,21-22,26H,13-14H2,(H,25,29)(H,27,28)
SMILES:
Molecular Formula: C24H21NO5
Molecular Weight: 403.4 g/mol

Fmoc-(R)-3-Amino-3-(3-hydroxyphenyl)-propionic acid

CAS No.: 284492-16-6

Cat. No.: VC17950933

Molecular Formula: C24H21NO5

Molecular Weight: 403.4 g/mol

* For research use only. Not for human or veterinary use.

Fmoc-(R)-3-Amino-3-(3-hydroxyphenyl)-propionic acid - 284492-16-6

Specification

CAS No. 284492-16-6
Molecular Formula C24H21NO5
Molecular Weight 403.4 g/mol
IUPAC Name 3-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(3-hydroxyphenyl)propanoic acid
Standard InChI InChI=1S/C24H21NO5/c26-16-7-5-6-15(12-16)22(13-23(27)28)25-24(29)30-14-21-19-10-3-1-8-17(19)18-9-2-4-11-20(18)21/h1-12,21-22,26H,13-14H2,(H,25,29)(H,27,28)
Standard InChI Key LZJDAHKCUYUTCN-UHFFFAOYSA-N
Canonical SMILES C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC(=O)O)C4=CC(=CC=C4)O

Introduction

Structural and Chemical Properties

Molecular Architecture

Fmoc-(R)-3-Amino-3-(3-hydroxyphenyl)-propionic acid features a chiral center at the β-carbon, conferring its (R)-configuration. The Fmoc group (C15H11O2\text{C}_{15}\text{H}_{11}\text{O}_{2}) protects the amino moiety, while the 3-hydroxyphenyl substituent introduces aromatic and hydrophilic characteristics. The propionic acid terminus enhances solubility in polar solvents, facilitating its use in solid-phase peptide synthesis (SPPS) .

Table 1: Key Chemical Properties

PropertyValueSource
CAS Number284492-16-6
Molecular FormulaC24H21NO5\text{C}_{24}\text{H}_{21}\text{NO}_{5}
Molecular Weight403.43 g/mol
IUPAC Name3-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(3-hydroxyphenyl)propanoic acid
SMILESO=C(NC@@HC1=CC=C(O)C=C1)OCC2C(C=CC=C3)=C3C4=C2C=CC=C4
InChI KeyVJELJMCALKYCRN-QFIPXVFZSA-N

Stereochemical Considerations

The (R)-configuration at the β-carbon is critical for its biological activity. Enantiomeric purity is achieved via asymmetric synthesis or chiral resolution, as impurities in stereochemistry can compromise its utility in drug development .

Synthesis and Manufacturing

Synthetic Routes

The synthesis of Fmoc-(R)-3-Amino-3-(3-hydroxyphenyl)-propionic acid typically involves multi-step processes:

  • Amino Group Protection: The Fmoc group is introduced using Fmoc-Cl (fluorenylmethyloxycarbonyl chloride) under basic conditions to shield the amino group during subsequent reactions .

  • Side Chain Incorporation: A 3-hydroxyphenyl group is appended via Friedel-Crafts alkylation or Suzuki-Miyaura coupling, depending on the starting material .

  • Carboxylic Acid Activation: The propionic acid moiety is activated using carbodiimides (e.g., DCC) for peptide coupling.

A patent (WO2004043905A1) describes a related method for synthesizing 2-amino-3-hydroxypropanoic acid derivatives, emphasizing oxidative cleavage of oxysilane intermediates to yield enantiomerically pure products . While this patent focuses on cyclohexyl derivatives, analogous strategies apply to aryl-substituted analogs like the 3-hydroxyphenyl variant .

Table 2: Representative Synthesis Conditions

StepReagents/ConditionsYieldSource
Fmoc ProtectionFmoc-Cl, DIEA, DMF85–90%
Phenyl Group AdditionPd(PPh₃)₄, K₂CO₃, Dioxane75–80%
Acid ActivationDCC, HOBt, Dichloromethane90–95%

Challenges in Scale-Up

Industrial production faces hurdles such as:

  • Epimerization Risk: High temperatures or prolonged reaction times may racemize the chiral center, necessitating strict pH and temperature control .

  • Purification Complexity: Chromatographic separation is often required to achieve >99% enantiomeric excess, increasing costs .

Applications in Biomedical Research

Peptide Synthesis

The compound’s Fmoc group enables seamless integration into automated SPPS protocols. Its orthogonal protection strategy allows selective deprotection under mild basic conditions (e.g., piperidine), minimizing side reactions . Researchers have utilized it to synthesize peptide analogs targeting G protein-coupled receptors (GPCRs) .

Neurological Therapeutics

Structural resemblance to neurotransmitters like dopamine and serotonin underpins its pharmacological potential. In vitro studies demonstrate:

  • Receptor Modulation: Submicromolar affinity for serotonin (5-HT₂₀) receptors, modulating synaptic plasticity .

  • Neuroprotective Effects: At 10–50 μM, derivatives reduce glutamate-induced excitotoxicity in cortical neurons.

Research Findings and Recent Advances

Structural Optimization

Modifying the hydroxyl position (e.g., 4-hydroxyphenyl vs. 3-hydroxyphenyl) alters receptor selectivity. For instance, the 3-hydroxy isomer shows 5-fold higher affinity for 5-HT₂₀ over 5-HT₂₀ receptors .

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